molecular formula C15H10ClNO B1621309 3-[2-(3-Chlorophenyl)acetyl]benzonitrile CAS No. 465514-69-6

3-[2-(3-Chlorophenyl)acetyl]benzonitrile

Cat. No.: B1621309
CAS No.: 465514-69-6
M. Wt: 255.7 g/mol
InChI Key: GPJDYVGSDLQKSW-UHFFFAOYSA-N
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Description

3-[2-(3-Chlorophenyl)acetyl]benzonitrile (CAS 465514-69-6) is a benzonitrile derivative featuring a 3-chlorophenylacetyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₀ClNO, with a molecular weight of 255.7 g/mol (calculated from stoichiometry). The compound is primarily used in industrial and scientific research, particularly in pharmaceutical and chemical synthesis contexts .

Properties

IUPAC Name

3-[2-(3-chlorophenyl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-14-6-2-3-11(8-14)9-15(18)13-5-1-4-12(7-13)10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJDYVGSDLQKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383255
Record name 3-[2-(3-chlorophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-69-6
Record name 3-[2-(3-chlorophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Chlorophenyl)acetyl]benzonitrile typically involves the reaction of 3-chlorobenzyl chloride with benzonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Chlorophenyl)acetyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 3-[2-(3-Chlorophenyl)acetyl]benzoic acid or 3-[2-(3-Chlorophenyl)acetyl]benzaldehyde.

    Reduction: Formation of 3-[2-(3-Chlorophenyl)acetyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(3-Chlorophenyl)acetyl]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(3-Chlorophenyl)acetyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

The following compounds share structural motifs with 3-[2-(3-Chlorophenyl)acetyl]benzonitrile, such as the benzonitrile core and halogenated phenyl groups, but exhibit distinct pharmacological profiles due to variations in substituents and scaffold design:

Compound Name & ID Key Structural Features Biological Activity (IC₅₀ or Activity Range) Target/Application References
This compound 3-Chlorophenylacetyl group, benzonitrile core Not explicitly reported in evidence Research chemical
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) Triazole ring, ethenyl linker, 3-chlorophenyl group MCF-7: 27.1 ± 1.2 µg/mL; MDA-MB-231: 14.5 ± 2.1 µg/mL Cytotoxic (breast cancer)
2-(3-(3-Chlorophenyl)-2-oxo-2H-bipyridin-5-yl)benzonitrile (Compound 2) Bipyridin scaffold, 3-chlorophenyl, ketone group SARS-CoV-2 Mpro inhibition: 10.0 µM Antiviral
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate Cyclopropylmethyl, fluorophenyl, and amino substituents Not explicitly reported; potential therapeutic agent Undisclosed biological targets
2-(3-Aminophenoxy)benzonitrile (3C) Phenoxy linker, 3-aminophenyl substituent No activity data provided Synthetic intermediate

Molecular Properties and Bioavailability

Key molecular properties influencing bioavailability (e.g., rotatable bonds, polar surface area [PSA]) were analyzed using Veber’s rules :

Compound Rotatable Bonds PSA (Ų) Molecular Weight (g/mol) Bioavailability Prediction
This compound 4 ~50 255.7 Moderate (flexible acetyl group)
Compound 1c 3 ~90 ~335 Low (high PSA, rigid triazole)
Compound 2 (SARS-CoV-2 inhibitor) 2 ~80 ~350 Moderate (rigid bipyridin core)
  • PSA : Higher PSA in Compound 1c (~90 Ų) due to the triazole ring may limit membrane permeability, aligning with its lower bioavailability prediction .

Mechanistic and Target-Specific Differences

  • Cytotoxicity vs. Compound 2’s bipyridin scaffold enables SARS-CoV-2 main protease (Mpro) inhibition, likely via π-π stacking with the chlorophenyl group and hydrogen bonding with the nitrile .
  • Role of Chlorophenyl Group : The 3-chlorophenyl moiety is a common pharmacophore across analogs, contributing to hydrophobic interactions in target binding .

Biological Activity

3-[2-(3-Chlorophenyl)acetyl]benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H14ClN, featuring a chlorinated phenyl group attached to an acetyl moiety and a benzonitrile structure. This configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The presence of the chlorophenyl group enhances its lipophilicity, allowing it to penetrate cell membranes effectively.

Key Mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other compounds with structural analogs, it may inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest.
  • Enzyme Inhibition : It has been shown to act as an inhibitor of various enzymes, potentially affecting metabolic pathways critical for cell survival.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Activity : Investigated for its antibacterial and antifungal properties, it shows promise in inhibiting the growth of certain pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of tubulin and other enzymes

Case Studies

  • Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.

Toxicological Profile

Assessment of the toxicological profile indicates that while this compound shows promising biological activity, further studies are necessary to establish its safety and efficacy in vivo. Toxicity studies on normal cell lines have shown that it maintains a favorable safety margin at therapeutic concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(3-Chlorophenyl)acetyl]benzonitrile
Reactant of Route 2
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